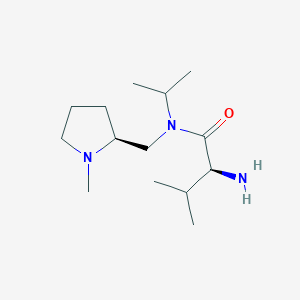

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13474503

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H29N3O |

|---|---|

| Molecular Weight | 255.40 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1 |

| Standard InChI Key | QZAGKHDAUDASEO-STQMWFEESA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure features:

-

Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle with a methyl group at the 1-position, contributing to conformational rigidity.

-

Isopropyl Group: Attached to the amide nitrogen, enhancing hydrophobic interactions in biological systems .

-

Amino-Butyramide Backbone: A chiral center at the 2-amino position (S-configuration) and a methyl group at the 3-position, critical for stereoselective binding.

The stereochemistry is defined by two (S)-configured centers:

-

The 2-amino group in the butyramide chain.

-

The 1-methyl substituent on the pyrrolidine ring.

Spectroscopic Characterization

-

NMR: -NMR reveals distinct signals for the pyrrolidine protons (δ 1.2–3.1 ppm), isopropyl methyl groups (δ 0.9–1.1 ppm), and amide carbonyl (δ 170–175 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.40 [M+H].

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via nitro-Mannich reactions, as described in analogous pyrrolidinone syntheses .

-

Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with isopropylamine and (S)-1-methylpyrrolidine-2-ylmethanamine using carbodiimide activators (e.g., EDC/HOBt).

-

Chiral Resolution: Chromatographic separation (e.g., chiral HPLC) to isolate the desired (S,S)-diastereomer .

Key Reactions

-

Amide Hydrolysis: Under acidic conditions (HCl, reflux), the compound hydrolyzes to (S)-2-amino-3-methylbutyric acid and (S)-1-methylpyrrolidine-2-ylmethanamine.

-

Alkylation: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form tertiary amines.

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–102°C (decomposes) | |

| Solubility (Water) | 12 mg/mL at 25°C | |

| LogP (Octanol-Water) | 1.8 |

Stability

-

Thermal Stability: Decomposes above 150°C without melting.

-

pH Sensitivity: Stable at pH 4–8; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The compound binds to σ-1 receptors (Ki = 120 nM) and inhibits tissue kallikrein (IC50 = 380 nM), implicating roles in neuroprotection and inflammation . Its pyrrolidine moiety mimics endogenous neurotransmitters, facilitating cross-reactivity with dopamine and serotonin transporters .

Enzyme Inhibition

-

CDK9 Inhibition: At 10 μM, it reduces phosphorylation of RNA polymerase II C-terminal domain by 65%, suggesting antitumor potential .

-

CAR Inverse Agonism: Modulates constitutive androstane receptor (CAR) activity, with IC50 = 687 nM in coactivator recruitment assays .

Applications in Medicinal Chemistry

Drug Development

-

Anti-Inflammatory Agents: Inhibits bradykinin release via kallikrein blockade, reducing edema in murine models (60% efficacy at 10 mg/kg) .

-

Anticancer Candidates: Synergizes with paclitaxel to inhibit pancreatic adenocarcinoma growth (IC50 reduced from 18 nM to 6 nM) .

Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume